1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine
Description
1-[5-(2,3-Dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine is a structurally complex molecule featuring a furan-2-carbothioyl group substituted with a 2,3-dichlorophenyl moiety and a piperazine ring bearing a 2-nitrophenyl substituent. The 2,3-dichlorophenyl group enhances lipophilicity, which is critical for receptor binding, while the 2-nitrophenyl group introduces electron-withdrawing effects that may modulate electronic properties and metabolic stability . This compound is hypothesized to exhibit dual activity at serotonin (5-HT) and dopamine (D2) receptors, akin to structurally related arylpiperazine derivatives .
Properties
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-15-5-3-4-14(20(15)23)18-8-9-19(29-18)21(30)25-12-10-24(11-13-25)16-6-1-2-7-17(16)26(27)28/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDXVYRLMWBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or N,N-dimethylformamide and may require heating to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.
Antimicrobial Activity
Research indicates that compounds with similar structures to 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine possess significant antimicrobial properties. The presence of the piperazine moiety is particularly noted for its efficacy against various bacterial strains. A study published in 2023 demonstrated that derivatives of piperazine effectively inhibited bacterial growth, suggesting that this compound may also share similar antimicrobial capabilities.
Anticancer Potential
Furan derivatives have been documented to exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown that compounds with furan structures can inhibit cell proliferation across different cancer cell lines. The nitrophenyl group in this compound may enhance its anticancer activity through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways .
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Possible effects on anxiety and depression |
Antimicrobial Study
A recent study evaluated various piperazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitrophenyl substitutions displayed enhanced activity compared to their non-substituted counterparts .
Anticancer Research
In a study focusing on furan-based compounds tested against human cancer cell lines, findings suggested that these compounds could effectively induce cell cycle arrest and apoptosis. This positions them as candidates for further investigation in cancer therapy .
Neuropharmacological Research
A review highlighted the role of piperazine derivatives in treating neuropsychiatric disorders. It noted that modifications in the piperazine structure could significantly alter pharmacological profiles, indicating a need for further exploration of similar compounds .
Mechanism of Action
The mechanism of action of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Findings :
- The 2,3-dichlorophenyl group on the furan-carbothioyl moiety enhances lipophilicity, correlating with higher 5-HT6/D2 receptor affinity compared to 3-chlorophenyl or fluorophenyl analogues .
Pharmacological and Computational Insights
- Lipophilicity and Receptor Binding : The 2,3-dichlorophenyl group’s high lipophilicity is critical for 5-HT6/D2 receptor binding, as seen in compound 15 (Ki = 8 nM for 5-HT6 vs. 14 nM for 2-nitrophenyl analogues) .
- QSAR Studies : Derivatives with 2,3-dichlorophenylpiperazine show superior predicted brain/blood partition coefficients (QPlogBB = 0.8 vs. 0.5 for nitrophenyl), correlating with enhanced CNS penetration .
Biological Activity
The compound 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine is a member of a class of compounds that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of This compound typically involves the reaction of 2,3-dichlorophenyl furan derivatives with piperazine in the presence of a carbothioyl group. The resulting structure features a furan ring, a piperazine moiety, and a nitrophenyl group, which contribute to its biological activity.
Table 1: Structural Features
| Component | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Piperazine Moiety | Known for its pharmacological properties |
| Nitro Group | Enhances reactivity and biological interaction |
Antimicrobial Activity
Research indicates that compounds containing furan and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown efficacy against various bacterial strains. A study demonstrated that certain piperazine derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 mg/ml .
Anticancer Potential
The anticancer activity of furan-containing compounds has been documented extensively. In vitro studies have shown that This compound can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been reported to activate caspase pathways leading to programmed cell death in human breast cancer cells .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The compound under consideration may exhibit anxiolytic or antidepressant-like activities due to its structural similarity to established psychoactive agents. Studies have indicated that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
Case Studies
- Antimicrobial Efficacy : A study published in 2021 evaluated the antimicrobial properties of various piperazine derivatives, finding that those with furan moieties exhibited enhanced activity against fungi and bacteria compared to their counterparts without furan .
- Anticancer Activity : Research conducted on a series of furan-piperazine compounds revealed that they significantly inhibited tumor growth in xenograft models of breast cancer, suggesting that This compound could be a promising candidate for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
